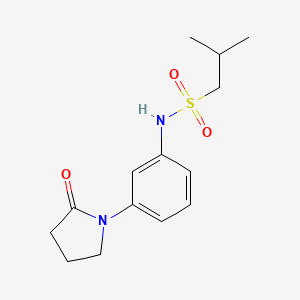

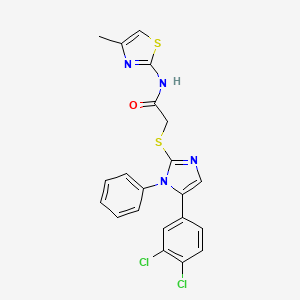

2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a ketone functional group . It also has a phenyl ring attached to the pyrrolidinone ring through a three-carbon chain, and a sulfonamide group attached to the terminal carbon of this chain .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, the phenyl ring, and the sulfonamide group . The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrrolidinone ring, for example, might undergo reactions at the carbonyl group . The phenyl ring could participate in electrophilic aromatic substitution reactions, and the sulfonamide group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the carbonyl group in the pyrrolidinone ring could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Rearrangement and Synthesis Applications

Rearrangement of Threonine and Serine-Based Sulfonamides

N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine undergo an unexpected rearrangement to afford pyrrolidin-3-ones instead of the previously reported 1,4-oxazepanes. This finding indicates a novel pathway for the synthesis of pyrrolidine derivatives, suggesting applications in the development of new chemical entities with potential biological activity (Králová et al., 2019).

Catalytic and Synthetic Methodologies

Cross-Coupling Catalysis

The cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione showcases the utility of sulfonamides in forming N -(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This method highlights the versatility of sulfonamides in synthetic organic chemistry, providing a route to synthesize compounds with potential pharmacological properties (Han, 2010).

Antimicrobial Activity

Antimicrobial Evaluation of Sulfonate Derivatives

Novel functionalized N-sulfonates exhibit antimicrobial and antifungal activities, demonstrating the potential of sulfonamide derivatives in the development of new antimicrobial agents. Such compounds could be pivotal in addressing the growing concern over antibiotic resistance (Fadda et al., 2016).

Biochemical Applications

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism studies, utilizing Actinoplanes missouriensis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrates an innovative approach to drug metabolism research. This method can facilitate the structural characterization of drug metabolites and supports the development of more effective drug candidates with improved metabolic profiles (Zmijewski et al., 2006).

Coordination Polymers and Catalysis

Metal Coordination Polymers as Catalysts

Phenyl sulfonate metal coordination polymers demonstrate catalytic activity in solvent-free Biginelli reactions, offering a green chemistry approach to synthesizing dihydropyrimidinones. These findings underscore the potential of sulfonamide-based coordination polymers in catalysis and material science (Wang et al., 2015).

Propriétés

IUPAC Name |

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-11(2)10-20(18,19)15-12-5-3-6-13(9-12)16-8-4-7-14(16)17/h3,5-6,9,11,15H,4,7-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRIEMTZWLINGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1=CC(=CC=C1)N2CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)

![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)

![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2382919.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382929.png)

![N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2382931.png)

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2382933.png)